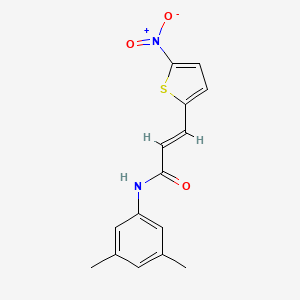

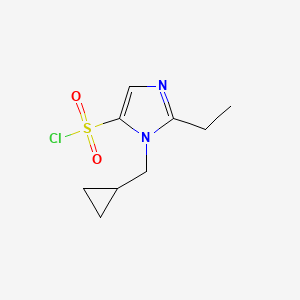

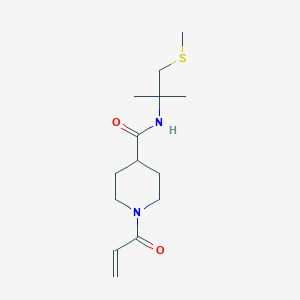

N-(3-(dimethylamino)propyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-(Dimethylamino)propyl)methacrylamide is a tertiary amino compound . It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

Synthesis Analysis

The synthesis of similar compounds, such as N-[3-(dimethylamino)propyl]methacrylamide, has been achieved through Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization .Molecular Structure Analysis

The molecular formula of N-(3-(Dimethylamino)propyl)methacrylamide is C9H18N2O, and its molecular weight is 170.25 g/mol .Chemical Reactions Analysis

The radical copolymerizations of N-[3-(dimethylamino)propyl]methacrylamide with n-dodecyl acrylate or n-dodecyl methacrylate in toluene at 70 °C have been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the poor mechanical strength of the poly(N-[3-(dimethylamino)propyl]methacrylamide) hydrogel limits its application as a drug delivery system and antimicrobial agent .Wissenschaftliche Forschungsanwendungen

Copolymerization Agent for Dispersant Viscosity Modifiers

N-(3-(dimethylamino)propyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide: is used in the copolymerization of amine-containing monomers with higher alkyl (meth)acrylates. This process is significant in the production of dispersant viscosity modifiers for lubricating oils. The copolymers obtained from this process are proposed for use in improving the viscosity and flow of lubricating oils .

Component in Thermo- and pH-Responsive Polymers

The compound serves as a building block for thermo- and pH-responsive polymers. These polymers exhibit changes in their physical properties in response to temperature and pH variations, making them useful in various applications, including drug delivery systems and smart materials .

Carboxyl Activating Agent for Amide Bonding

It acts as a carboxyl activating agent for amide bonding with primary amines. This function is crucial in peptide synthesis and the preparation of immunoconjugates, where it facilitates the bonding necessary for complex molecular constructions .

Surface Functionalization of Graphene Quantum Dots

This compound is utilized for the surface functionalization of graphene quantum dots (GQDs). GQDs functionalized with this compound are employed as sensing probes in Janus micromotors, which are used to detect enterobacterial contamination. This application is pivotal in the development of advanced sensors and diagnostic tools .

Synthesis of Self-Healing Hydrogels

It is used as a monomer to synthesize self-healing pH-responsive hydrogels. These hydrogels have applications in drug delivery, where they can respond to the pH of the environment to release therapeutic agents in a controlled manner .

Gene Delivery Vector Development

The compound’s ability to complex with nucleic acids makes it a valuable cationic monomer for developing gene delivery vectors. These vectors facilitate the intracellular delivery of genetic material, which is a key process in gene therapy and biomedical research .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(dimethylamino)propyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4OS/c1-7-11-9(15-12-7)8(14)10-5-4-6-13(2)3/h4-6H2,1-3H3,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHMHUXVOLHOLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NCCCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(Dimethylamino)propyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid hydrochloride](/img/structure/B2595185.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide](/img/structure/B2595186.png)

![Tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2595189.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2595191.png)

![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2595192.png)

![2-[(4-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2595199.png)